Arabinofuranosylcytosine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arabinofuranosylcytosine triphosphate is a nucleotide that inhibits the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine, a component of DNA . It is the biologically active form of cytarabine .
Synthesis Analysis
The synthesis of this compound involves several steps. One study showed that cells treated with 1-β-D-arabinofuranosylcytosine (ara-C) accumulate ara-C triphosphate (ara-CTP) at a higher rate and to a greater concentration after pretreatment with 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) than do cells treated with ara-C alone .Molecular Structure Analysis
The molecular formula of this compound is C9H16N3O14P3 . Its average mass is 483.156 Da and its monoisotopic mass is 482.984497 Da .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For instance, it has been shown to inhibit the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine . Another study showed that the half-life of this compound was tenfold longer than that of araCTP and much higher levels of this compound were sustained in cells for long durations after exposure to T-araC .Physical and Chemical Properties Analysis
This compound has a chemical formula of C9H16N3O14P3 and a molar mass of 483.156323 .Scientific Research Applications
Pharmacokinetics and Cellular Disposition
Liang et al. (2014) developed a specific and reliable method for determining ara-C, ara-U, and ara-CTP in leukemic cells. This study supports cell pharmacokinetics after leukemia patients are intravenously infused with ara-C, providing valuable information for ara-C therapy (Liang, Wang, Jiang, & Yin, 2014).
Anti-Solid Tumor Activity
Someya, Waud, and Parker (2006) found that 4′-thio-araC exhibits excellent antitumor activity against various solid tumor xenografts in mice. The study highlighted the prolonged intracellular retention of T-araCTP, a variant of ara-CTP, as a critical factor for its superior activity against solid tumors (Someya, Waud, & Parker, 2006).
Therapeutic Concentrations in Leukemic Blasts
Plunkett, Iacoboni, and Keating (2009) studied ara-CTP pharmacology in leukemic blasts during high-dose ara-C therapy. They found that optimal intracellular ara-CTP concentrations range from 75 to 200 μM for treating refractory leukemia (Plunkett, Iacoboni, & Keating, 2009).
Efficacy in Leukemia Treatment
Ruckmani and Ghosal (2001) explored the efficacy of ara-C, particularly its 5'-triphosphate form (ara-CTP), in leukemia treatment. They found that niosomal ara-C treatment in leukemic mice showed improved results compared to controls (Ruckmani & Ghosal, 2001).
Pharmacology of Fludarabine
Plunkett and Gandhi (2012) described the evolution of arabinosides and the pharmacology of Fludarabine. The study emphasized the importance of understanding the pharmacokinetics of ara-CTP in target cells for the rational design of treatment protocols (Plunkett & Gandhi, 2012).
Metabolism in CEM Cells
Parker et al. (2000) studied the metabolism of 4′-thio-β-d-arabinofuranosylcytosine (T-araC) in CEM cells, comparing it with β-d-arabinofuranosylcytosine (araC). They proposed that the prolonged retention of T-araCTP contributes significantly to the activity of T-araC against solid tumors (Parker et al., 2000).
Synthesis of Modified Nucleoside Triphosphates
Liao et al. (2019) described a novel approach for the scalable synthesis of natural and modified nucleoside triphosphates, including ara-CTP, highlighting its impact on healthcare research and drug discovery (Liao et al., 2019).
Mechanism of Action
Future Directions
Future studies could explore intermediate dose rates, 200 to 250 mg/m2/h, as an alternative to the substantially higher ara-C dose rates currently in use . Another area of interest could be the long intracellular retention of Arabinofuranosylcytosine triphosphate, which could be responsible for the superior activity of T-araC against solid tumors in vivo .
Properties
CAS No. |
13191-15-6 |
---|---|
Molecular Formula |
C9H16N3O14P3 |
Molecular Weight |
483.16 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
PCDQPRRSZKQHHS-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
Ara CTP Ara-CTP Arabinofuranosylcytosine Triphosphate Arabinosylcytosine Triphosphate Cytarabine Triphosphate Cytosine Arabinoside Triphosphate Triphosphate, Arabinofuranosylcytosine Triphosphate, Arabinosylcytosine Triphosphate, Cytarabine Triphosphate, Cytosine Arabinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.